(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 197459-90-8
VCID: VC21279522
InChI: InChI=1S/C7H8O4/c8-3-4-1-5-6(10-4)2-7(9)11-5/h3-6H,1-2H2/t4-,5-,6-/m1/s1
SMILES: C1C(OC2C1OC(=O)C2)C=O
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol

(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde

CAS No.: 197459-90-8

Cat. No.: VC21279522

Molecular Formula: C7H8O4

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde - 197459-90-8

Specification

CAS No. 197459-90-8
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
IUPAC Name (2R,3aR,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
Standard InChI InChI=1S/C7H8O4/c8-3-4-1-5-6(10-4)2-7(9)11-5/h3-6H,1-2H2/t4-,5-,6-/m1/s1
Standard InChI Key PDKUTLJQKVIWEI-HSUXUTPPSA-N
Isomeric SMILES C1[C@@H](O[C@H]2[C@@H]1OC(=O)C2)C=O
SMILES C1C(OC2C1OC(=O)C2)C=O
Canonical SMILES C1C(OC2C1OC(=O)C2)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator